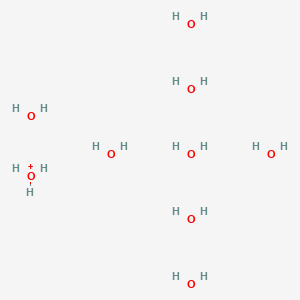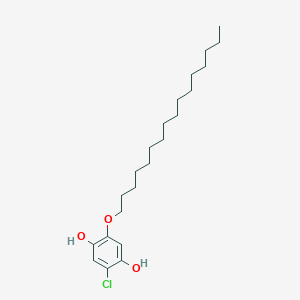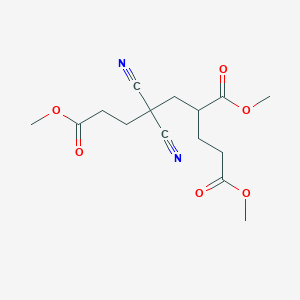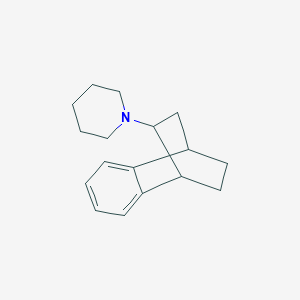![molecular formula C20H34N2O3S B14268364 Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- CAS No. 154587-31-2](/img/structure/B14268364.png)
Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-: is an organic compound with the molecular formula C20H34N2O3S. This compound is part of the acetamide family and features a sulfonamide group, which is known for its diverse applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- typically involves the reaction of 4-aminophenyl sulfone with dodecylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The sulfonamide group is a key feature in many drugs, and research is ongoing to develop new pharmaceuticals based on this structure .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- primarily involves the inhibition of enzymes that are crucial for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Comparaison Avec Des Composés Similaires
Acetamide, N-(4-aminophenyl)-: This compound has a similar acetamide structure but lacks the dodecylamino group, making it less hydrophobic.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound is structurally similar but has different substituents on the aromatic ring, affecting its reactivity and applications.
Uniqueness: Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]- is unique due to the presence of the dodecylamino group, which imparts hydrophobic properties and enhances its interaction with lipid membranes. This feature makes it particularly useful in applications where membrane permeability is crucial, such as in drug delivery systems .
Propriétés
Numéro CAS |
154587-31-2 |
|---|---|
Formule moléculaire |
C20H34N2O3S |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
N-[4-(dodecylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H34N2O3S/c1-3-4-5-6-7-8-9-10-11-12-17-21-26(24,25)20-15-13-19(14-16-20)22-18(2)23/h13-16,21H,3-12,17H2,1-2H3,(H,22,23) |
Clé InChI |
XKHITWMGDVGKFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

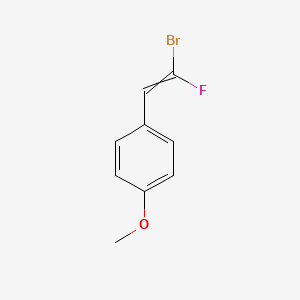
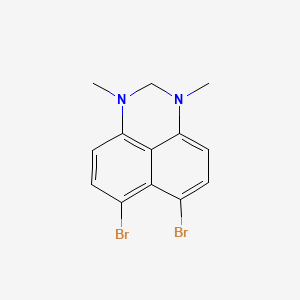
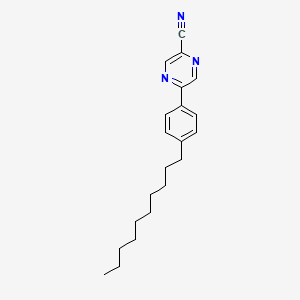
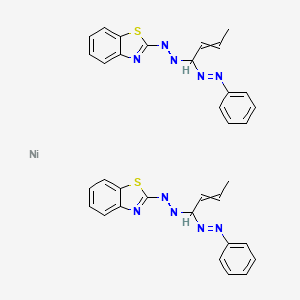

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
